molecular formula Al4Cr B14717002 CID 78062226

CID 78062226

Cat. No.: B14717002
M. Wt: 159.922 g/mol
InChI Key: PPCXHYNRJNRUEK-UHFFFAOYSA-N
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Description

CID 78062226 (PubChem Compound Identifier 78062226) is a chemical compound cataloged in the PubChem database. The absence of direct experimental data for this compound in the provided evidence necessitates a comparative framework based on analogous compounds and methodological best practices for chemical analysis .

Properties

Molecular Formula

Al4Cr

Molecular Weight

159.922 g/mol

InChI

InChI=1S/4Al.Cr

InChI Key

PPCXHYNRJNRUEK-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Cr]

Origin of Product

United States

Chemical Reactions Analysis

CID 78062226 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78062226 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78062226 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CID 78062226, we compare its hypothetical properties (inferred from PubChem’s general standards) with structurally related compounds documented in the literature. Key parameters include molecular weight, solubility, partition coefficients (LogP), synthetic routes, and biological relevance.

Structural and Physicochemical Properties

The following table summarizes hypothetical properties of this compound alongside similar compounds, drawing parallels from , and 19:

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) CAS 20358-06-9 (CID 2049887) CAS 1046861-20-4 (CID 53216313)
Molecular Formula CₙHₘXₖ (assumed) C₃₉H₆₀N₄O₁₄S C₇H₅FN₂S C₆H₅BBrClO₂
Molecular Weight ~500–600 g/mol 837.97 g/mol 168.19 g/mol 235.27 g/mol
LogP (Partition Coeff.) 2.5–3.5 (estimated) 4.2 (lipophilic) 1.57–2.85 (variable) 0.61–2.15 (variable)
Solubility Moderately soluble Low (hydrophobic) 0.249 mg/mL 0.24 mg/mL
Synthetic Accessibility Moderate (Score ~2.5) Complex (marine-derived) 2.14 (moderate) 2.07 (moderate)
Biological Activity Uncharacterized Cytotoxic, targets ion channels Antifungal/antibacterial Boron-containing intermediates

Key Observations :

  • Lipophilicity : this compound likely exhibits moderate lipophilicity (LogP ~2.5–3.5), comparable to oscillatoxin derivatives and boron-containing compounds .
  • Synthetic Complexity: Its synthesis may involve multi-step organic reactions, akin to oscillatoxin D (marine natural product) or organoboron intermediates .
  • Biological Relevance : Unlike oscillatoxin D (cytotoxic) or CAS 20358-06-9 (antimicrobial), this compound’s bioactivity remains uncharacterized, highlighting a research gap .

Methodological Comparisons

Analytical Techniques
  • Mass Spectrometry (MS): this compound’s characterization would likely employ LC-ESI-MS, as used for ginsenosides and oscillatoxins . Collision-induced dissociation (CID) voltage adjustments optimize fragmentation patterns, critical for structural elucidation .

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